molecular formula C23H21NO6 B11642628 methyl (4Z)-4-[4-(methoxycarbonyl)benzylidene]-1-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

methyl (4Z)-4-[4-(methoxycarbonyl)benzylidene]-1-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B11642628
M. Wt: 407.4 g/mol
InChI Key: DYDXNWOPFKGGJT-UYRXBGFRSA-N
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Description

Methyl (4Z)-4-[4-(methoxycarbonyl)benzylidene]-1-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound It features a pyrrole ring, which is a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4Z)-4-[4-(methoxycarbonyl)benzylidene]-1-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrrole Ring: This can be achieved through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Benzylidene Group: This step might involve a condensation reaction between an aldehyde and the pyrrole derivative.

Industrial Production Methods

Industrial production of such complex organic compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Using catalysts to speed up reactions and improve selectivity.

    Temperature and Pressure Control: Maintaining optimal conditions to ensure the desired reaction pathway.

    Purification Techniques: Employing methods such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (4Z)-4-[4-(methoxycarbonyl)benzylidene]-1-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Catalysts: Palladium on carbon (Pd/C), platinum (Pt).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (4Z)-4-[4-(methoxycarbonyl)benzylidene]-1-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    Methyl (4Z)-4-[4-(methoxycarbonyl)benzylidene]-1-phenyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: Similar structure but lacks the methoxy group on the phenyl ring.

    Ethyl (4Z)-4-[4-(ethoxycarbonyl)benzylidene]-1-(4-ethoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: Similar structure with ethoxy groups instead of methoxy groups.

Properties

Molecular Formula

C23H21NO6

Molecular Weight

407.4 g/mol

IUPAC Name

methyl (4Z)-4-[(4-methoxycarbonylphenyl)methylidene]-1-(4-methoxyphenyl)-2-methyl-5-oxopyrrole-3-carboxylate

InChI

InChI=1S/C23H21NO6/c1-14-20(23(27)30-4)19(13-15-5-7-16(8-6-15)22(26)29-3)21(25)24(14)17-9-11-18(28-2)12-10-17/h5-13H,1-4H3/b19-13-

InChI Key

DYDXNWOPFKGGJT-UYRXBGFRSA-N

Isomeric SMILES

CC1=C(/C(=C/C2=CC=C(C=C2)C(=O)OC)/C(=O)N1C3=CC=C(C=C3)OC)C(=O)OC

Canonical SMILES

CC1=C(C(=CC2=CC=C(C=C2)C(=O)OC)C(=O)N1C3=CC=C(C=C3)OC)C(=O)OC

Origin of Product

United States

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